Mutant-Selective Kinase Inhibition Profile: Compound 4 Demonstrates Enhanced Potency Against Oncogenic PDGFR Family Mutants
The piperazinylpyrimidine derivative designated Compound 4—structurally derived from 4-chloro-6-(piperazin-1-yl)pyrimidine as the core scaffold—exhibits a selective tendency to inhibit oncogenic mutant forms of PDGFR family kinases (specifically certain KIT and PDGFRA mutants) compared to their wild-type isoforms [1][2]. The compound is described as 'more potent at inhibiting oncogenic mutant forms of PDGFR family kinases' relative to wild-type isoforms [1]. This mutant-selectivity profile is a critical differentiation factor for kinase inhibitor programs targeting tumors harboring resistance-conferring mutations.
| Evidence Dimension | Kinase inhibition potency and selectivity |
|---|---|
| Target Compound Data | Compound 4 (4-chloro-6-(piperazin-1-yl)pyrimidine-derived scaffold) demonstrates preferential binding/inhibition of KIT and PDGFRA oncogenic mutants |
| Comparator Or Baseline | Wild-type KIT and PDGFRA isoforms |
| Quantified Difference | Enhanced potency against mutant isoforms (qualitative observation from kinase profiling panel; numerical IC50 values for specific mutants not reported in source abstract) |
| Conditions | In vitro kinase profiling assay; compound identified from cellular screening in NCI-60 cell line panel |
Why This Matters
This differentiation supports procurement prioritization for research programs specifically targeting kinase-driven malignancies with acquired resistance mutations rather than broad-spectrum kinase inhibition.
- [1] Shallal HM, Russu WA. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. Eur J Med Chem. 2011 Jun;46(6):2043-57. PMID: 21429632. View Source
- [2] ChEMBL Document CHEMBL1782045. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. European Bioinformatics Institute. View Source
